molecular formula C7H14S B13314527 2-Cyclopentylethane-1-thiol

2-Cyclopentylethane-1-thiol

Cat. No.: B13314527
M. Wt: 130.25 g/mol
InChI Key: PWBXJTYJQWECJN-UHFFFAOYSA-N
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Description

2-Cyclopentylethane-1-thiol is a thiol-containing organic compound characterized by a cyclopentyl substituent attached to the second carbon of an ethane backbone, with a sulfhydryl (-SH) group at the terminal position. Its IUPAC name reflects this structure: ethane-1-thiol with a cyclopentyl group on the adjacent carbon. Thiols like this compound are known for their strong odor and nucleophilic reactivity, making them valuable intermediates in organic synthesis, pharmaceutical applications, and materials science.

Properties

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

2-cyclopentylethanethiol

InChI

InChI=1S/C7H14S/c8-6-5-7-3-1-2-4-7/h7-8H,1-6H2

InChI Key

PWBXJTYJQWECJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopentylethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with ethyl thioglycolate, followed by hydrolysis to yield the desired thiol compound. Another method includes the reaction of cyclopentyl bromide with sodium ethanethiolate under reflux conditions.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiolates.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted ethanes depending on the nucleophile used.

Scientific Research Applications

2-Cyclopentylethane-1-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme inhibition studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Cyclopentylethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Functional Group Comparison

  • 2-Cyclopentylethane-1-thiol contains a terminal -SH group, which is highly reactive in redox reactions and metal coordination.
  • 1-Chloro-2-[(chloromethyl)thio]ethane (): A thioether (S-CH2-Cl) with two chlorine substituents. Unlike thiols, thioethers lack the acidic proton of -SH, reducing their nucleophilicity but enhancing stability under oxidative conditions.
Property This compound (hypothetical) 1-Chloro-2-[(chloromethyl)thio]ethane ()
Functional Group -SH (thiol) -S- (thioether)
Reactivity High (acidic proton, nucleophilic) Moderate (stable, less nucleophilic)
Oxidation Sensitivity High (forms disulfides) Low

Substituent Effects

  • Cyclopentyl Group : The bulky cyclopentyl substituent in the target compound likely increases steric hindrance, slowing reactions at the -SH group compared to linear analogs.
  • Chlorine Substituents (): Electron-withdrawing chlorine atoms polarize the S-C bond, increasing electrophilicity at sulfur and enhancing reactivity in alkylation reactions.

Physical Properties

  • Molecular Weight : Cyclopentyl groups add ~68 g/mol compared to hydrogen. The compound in (C3H6Cl2S) has a molecular weight of 157.05 g/mol, while this compound (C7H14S) would weigh ~130.25 g/mol.

Limitations of Available Evidence

The provided materials lack direct information on this compound, necessitating reliance on general organosulfur chemistry principles. For instance:

  • focuses on a chlorinated thioether, which differs in reactivity and stability from thiols.
  • references a chloroethanol derivative with a thienyl group, unrelated to cyclopentyl-thiols.

Biological Activity

2-Cyclopentylethane-1-thiol (CAS No. 1522273-17-1) is an organosulfur compound characterized by the presence of a thiol (-SH) group attached to a cyclopentyl ethane structure. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biological research, due to its potential biological activities and applications.

PropertyValue
Molecular Formula C6H12S
Molecular Weight 116.23 g/mol
CAS Number 1522273-17-1
Purity ≥95%

The biological activity of this compound is largely attributed to its thiol group, which can engage in nucleophilic addition reactions. This allows it to form covalent bonds with electrophilic sites in proteins, particularly with cysteine residues. This interaction can alter protein function and activity, making it a valuable compound for studying redox biology and enzyme inhibition.

Antioxidant Properties

Thiol compounds are known for their antioxidant capabilities. This compound may exhibit similar properties by scavenging free radicals and reducing oxidative stress within biological systems. This activity is crucial in protecting cells from damage and could have implications in aging and disease prevention.

Enzyme Inhibition

Research indicates that thiols can inhibit various enzymes that rely on thiol groups for their activity. For instance, studies have shown that certain thiols can inhibit proteases and phosphatases, potentially leading to therapeutic applications in cancer treatment and other diseases where these enzymes play a critical role.

Case Studies

  • Case Study on Antioxidant Activity : A study conducted on the antioxidant properties of various thiols, including this compound, demonstrated significant radical scavenging activity. The compound was found to reduce oxidative stress markers in cell cultures treated with hydrogen peroxide .
  • Enzyme Interaction Study : In vitro studies revealed that this compound inhibited the activity of certain cysteine-dependent enzymes. This inhibition was quantified using enzyme assays, showing a dose-dependent relationship that suggests potential therapeutic uses in enzyme modulation .

Organic Synthesis

As a building block in organic synthesis, this compound is used to produce more complex thiol-containing compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Pharmaceutical Development

The compound's ability to modulate biological pathways involving thiol groups positions it as a candidate for drug development. Researchers are investigating its potential as a precursor for drugs targeting redox-sensitive pathways, which are implicated in various diseases .

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